molecular formula C16H18N2O2S B5173571 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one CAS No. 5954-01-8

5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5173571
CAS RN: 5954-01-8
M. Wt: 302.4 g/mol
InChI Key: UHHOLXFLPFNTAH-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in scientific research due to its potential in the development of new drugs. This compound is also known as Thioflavin T and has been used as a fluorescent dye for the detection of amyloid fibrils.

Mechanism of Action

The mechanism of action of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been proposed that this compound interacts with the cell membrane and disrupts the integrity of the lipid bilayer. This disruption leads to the leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus. In addition, 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its fluorescent properties. This compound can be used as a fluorescent dye for the detection of amyloid fibrils, making it useful in the study of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One potential direction is the development of new drugs based on this compound. Its antimicrobial, antiviral, and anticancer properties make it a promising candidate for drug development. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound interacts with cells and disrupts the cell membrane. Finally, the use of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one as a fluorescent dye for the detection of amyloid fibrils could lead to new insights into the pathogenesis of neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction between 2-aminothiophenol and 4-methylpiperidine-1-carboxaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential in the development of new drugs. It has been shown to have antimicrobial, antiviral, and anticancer properties. This compound has also been used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-5-7-18(8-6-11)16-17-15(20)14(21-16)10-12-3-2-4-13(19)9-12/h2-4,9-11,19H,5-8H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHOLXFLPFNTAH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367152
Record name ZINC00083874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5954-01-8
Record name ZINC00083874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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